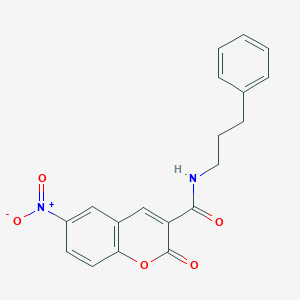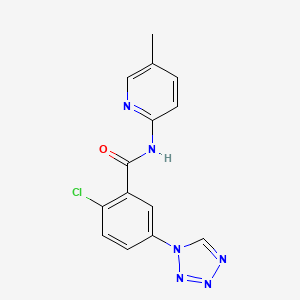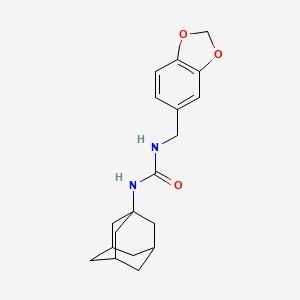![molecular formula C21H27N3O3S B4995223 1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide is a compound with potential applications in scientific research. This compound is also known as BMS-986168 and is a selective and potent inhibitor of tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling and immune response.
Mecanismo De Acción
BMS-986168 is a selective and potent inhibitor of TYK2. TYK2 is a member of the JAK family, which plays a crucial role in cytokine signaling and immune response. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, BMS-986168 can suppress cytokine signaling and modulate immune response.
Biochemical and Physiological Effects:
BMS-986168 has been shown to have several biochemical and physiological effects. In preclinical models, BMS-986168 has been shown to suppress cytokine signaling and modulate immune response. It has also been shown to reduce inflammation and improve clinical symptoms in preclinical models of autoimmune diseases, such as psoriasis and inflammatory bowel disease. BMS-986168 has also shown potential in the treatment of cancer, as TYK2 is involved in the regulation of tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986168 has several advantages for lab experiments. It is a selective and potent inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in cytokine signaling and immune response. BMS-986168 has also been shown to be effective in preclinical models of autoimmune diseases and cancer, which makes it a promising candidate for further research.
However, there are also limitations to using BMS-986168 in lab experiments. One limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on BMS-986168. One direction is to further investigate its potential applications in the treatment of autoimmune diseases and cancer. Another direction is to study its mechanism of action in more detail, including its effects on cytokine signaling and immune response. Additionally, more research is needed to fully understand the advantages and limitations of using BMS-986168 in lab experiments. Finally, there is a need for the development of more selective and potent inhibitors of TYK2, which could lead to the development of more effective treatments for autoimmune diseases and cancer.
Métodos De Síntesis
The synthesis of BMS-986168 involves several steps. The first step is the preparation of the piperidine intermediate, which is then reacted with the benzyl amine to form the benzylpiperidine intermediate. This intermediate is then reacted with the methylsulfonyl chloride to form the N-methylsulfonyl intermediate, which is then reacted with the 3-amino-4-chloroaniline to form the final product, BMS-986168.
Aplicaciones Científicas De Investigación
BMS-986168 has potential applications in scientific research, especially in the field of immunology. TYK2 is a key regulator of immune response, and its inhibition can lead to the suppression of cytokine signaling and the modulation of immune response. BMS-986168 has been shown to be effective in preclinical models of autoimmune diseases, such as psoriasis and inflammatory bowel disease. It has also shown potential in the treatment of cancer, as TYK2 is involved in the regulation of tumor growth and metastasis.
Propiedades
IUPAC Name |
1-benzyl-N-[3-[methyl(methylsulfonyl)amino]phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23(28(2,26)27)20-10-6-9-19(15-20)22-21(25)18-11-13-24(14-12-18)16-17-7-4-3-5-8-17/h3-10,15,18H,11-14,16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRKENVJVHYOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)

![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)

![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)
![N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)